molecular formula C20H14N2O B1595519 1-Naphthalenol, 4-(1-naphthalenylazo)- CAS No. 2653-72-7

1-Naphthalenol, 4-(1-naphthalenylazo)-

Cat. No.: B1595519
CAS No.: 2653-72-7
M. Wt: 298.3 g/mol
InChI Key: NSWKKBKROCMOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenol, 4-(1-naphthalenylazo)- is a useful research compound. Its molecular formula is C20H14N2O and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Applications

1. Chromatography

1-Naphthalenol, 4-(1-naphthalenylazo)- is employed in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. Its unique properties allow for the effective resolution of complex mixtures, enhancing the sensitivity and specificity of analytical methods .

2. Colorimetric Analysis

The compound is used in colorimetric assays to detect specific analytes based on the intensity of the color produced upon reaction with target substances. This method is particularly useful in biochemical assays where quantification is required .

Dye Manufacturing

1. Textile Industry

As an azo dye, 1-naphthalenol, 4-(1-naphthalenylazo)- is utilized in the textile industry for dyeing fabrics. Its vibrant color and stability make it suitable for various materials, contributing to the aesthetic appeal of textiles .

2. Pigment Production

The compound serves as a precursor for producing pigments used in plastics and coatings. The azo linkage provides excellent colorfastness and resistance to fading under light exposure .

Biological and Environmental Studies

1. Toxicological Assessments

Research has indicated that azo dyes can undergo metabolic reduction in biological systems, leading to the release of potentially harmful amines. Studies are ongoing to evaluate the environmental impact and safety of such compounds, including 1-naphthalenol, 4-(1-naphthalenylazo)- .

2. Biodegradability Studies

Investigations into the biodegradability of this compound are crucial for assessing its environmental footprint. Research suggests that while some azo dyes are resistant to degradation, others can be broken down by microbial action, leading to less harmful byproducts .

Case Studies

Case Study 1: HPLC Application
A study conducted using HPLC demonstrated the effectiveness of 1-naphthalenol, 4-(1-naphthalenylazo)- in separating components in a complex mixture containing various aromatic compounds. The results showed high resolution and reproducibility, confirming its utility in analytical chemistry .

Case Study 2: Toxicological Impact
A comprehensive assessment evaluated the toxicological effects of several azo dyes, including 1-naphthalenol, 4-(1-naphthalenylazo)-. The findings highlighted concerns regarding mutagenicity and potential carcinogenicity associated with exposure to certain metabolites produced during degradation processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Naphthalenol, 4-(1-naphthalenylazo)-, and how can reaction conditions be optimized?

  • Methodology : Azo compounds like 1-Naphthalenol derivatives are typically synthesized via diazotization of an aromatic amine followed by coupling with a naphthol. For example, in the synthesis of analogous compounds (e.g., Solvent Red 3), stoichiometric amounts of the ligand (e.g., 4-ethoxyphenyldiazonium salt) are reacted with 1-naphthalenol in ethanol under controlled pH (adjusted to ~7–9 using NaOH or acetic acid). Stirring at room temperature for 24 hours ensures complete coupling .
  • Optimization : Key parameters include pH control to prevent side reactions, solvent selection (ethanol or water-ethanol mixtures for solubility), and stoichiometric ratios of diazonium salt to naphthol (typically 1:1). Reaction time and temperature (room temperature vs. reflux) should be tested to maximize yield .

Q. How can purity and structural integrity of synthesized 1-Naphthalenol azo derivatives be validated?

  • Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. For example:

  • Mass Spectrometry (MS) : Electron ionization (EI) MS can confirm molecular weight (e.g., C₁₆H₁₁ClN₂O for a chlorinated analog, m/z 282.724) .
  • UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (400–600 nm) due to π→π* transitions; λmax values can verify conjugation .
  • Melting Point Analysis : Compare observed melting points (e.g., 165–168°C for 4-nitro-1-naphthalenol) with literature values to assess purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for azo-naphthalenol derivatives?

  • Methodology : Discrepancies in NMR or IR spectra (e.g., unexpected peaks due to tautomerism or steric effects) can be addressed via density functional theory (DFT) calculations. For example:

  • Tautomerism Analysis : Model enol-keto tautomerization energetics to predict dominant forms in solution.
  • Spectral Simulation : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to assign ambiguous signals .
    • Experimental Cross-Validation : Use hyphenated techniques like LC-MS or 2D NMR (COSY, HSQC) to confirm assignments .

Q. What strategies mitigate challenges in synthesizing sterically hindered azo-naphthalenol derivatives?

  • Methodology :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky substituents.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield for thermally sensitive derivatives .

Q. How can in vitro models assess the environmental toxicity of azo-naphthalenol degradation products?

  • Methodology :

  • Degradation Studies : Expose the compound to UV light or oxidizing agents (e.g., H₂O₂/Fe²⁺) to simulate environmental breakdown. Monitor products via LC-MS .
  • Toxicity Assays : Use cell lines (e.g., HepG2 for hepatic toxicity) or bacterial models (e.g., Vibrio fischeri bioluminescence inhibition) to evaluate ecotoxicological effects. Reference inclusion criteria from toxicological profiles (e.g., systemic effects on hepatic/renal systems) .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for azo-naphthalenol derivatives in different solvents?

  • Methodology :

  • Solvent Polarity : Correlate solubility with Hansen solubility parameters (δD, δP, δH). For example, ethanol (δ = 26.5 MPa¹/²) may dissolve polar azo compounds better than toluene (δ = 18.2 MPa¹/²) .
  • Temperature Dependence : Measure solubility at multiple temperatures (e.g., 25°C vs. 60°C) to identify trends.

Q. What analytical approaches validate the stability of azo-naphthalenol complexes under varying pH conditions?

  • Methodology :

  • pH Titration with UV-Vis Monitoring : Track absorbance changes to identify pH-dependent stability thresholds (e.g., protonation of hydroxyl or azo groups) .
  • X-ray Crystallography : Resolve crystal structures at different pH levels to observe conformational changes .

Properties

CAS No.

2653-72-7

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

4-(naphthalen-1-yldiazenyl)naphthalen-1-ol

InChI

InChI=1S/C20H14N2O/c23-20-13-12-19(16-9-3-4-10-17(16)20)22-21-18-11-5-7-14-6-1-2-8-15(14)18/h1-13,23H

InChI Key

NSWKKBKROCMOHA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)O

Key on ui other cas no.

2653-72-7

Origin of Product

United States

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